3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

pKa acid dissociation constant electron-withdrawing effect

Select this trans-(1R,3R)-rel scaffold when your program demands a cyclobutane-1-carboxylic acid with a pKa of ~4.09—more optimal ionization than the difluoro (pKa ~3.63) or non-fluorinated (pKa ~4.8) analogs. The geminal F/CH₂OH pair delivers moderate electron withdrawal plus a hydrogen-bond donor and a derivatizable handle unavailable in simpler 3-fluorocyclobutanecarboxylic acid. Oxidize, halogenate, or sulfonylate the –CH₂OH while the acid is orthogonally protected to rapidly generate amine, ether, thioether, and sulfonamide libraries. Also serves as a direct precursor for ¹⁸F-PET tracer development per US 9,107,964 B2 and as a conformationally restricted GHB/GABA analog for CNS targets. Choose this compound when balanced LogP, metabolic stability, and maximum synthetic versatility are required.

Molecular Formula C6H9FO3
Molecular Weight 148.133
CAS No. 2305252-46-2
Cat. No. B2682604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
CAS2305252-46-2
Molecular FormulaC6H9FO3
Molecular Weight148.133
Structural Identifiers
SMILESC1C(CC1(CO)F)C(=O)O
InChIInChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10)
InChIKeyNXHPPDBJWZKDNI-DTXYKFKXSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 2305252-46-2): A geminally Fluorohydroxymethyl-Substituted Cyclobutane Building Block


3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 2305252-46-2), a trans-configured (1R,3R)-rel diastereomer with molecular formula C₆H₉FO₃ and molecular weight 148.13 g/mol , belongs to the class of 1,3-disubstituted cyclobutane building blocks that have gained prominence as conformationally restricted scaffolds in medicinal chemistry [1]. The compound incorporates a single fluorine atom and a hydroxymethyl group at the geminal 3-position of the cyclobutane ring, with a carboxylic acid at the 1-position. This architectural arrangement distinguishes it from both simpler monofluorinated cyclobutane carboxylic acids lacking the hydroxymethyl handle and from gem-difluorinated analogs that offer stronger electron withdrawal but different hydrogen-bonding and derivatization profiles.

Why 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid Cannot Be Replaced by Common In-Class Cyclobutane Analogs


The cyclobutane-1-carboxylic acid scaffold is not a uniform commodity. Measured physicochemical data on related 3-fluorocyclobutane building blocks reveal that the number and position of fluorine substituents, as well as the presence or absence of the hydroxymethyl group, produce non-linear changes in dissociation constant (pKa) and lipophilicity (LogP) [1]. Specifically, the geminal pairing of a single fluorine with a hydroxymethyl group creates a unique vector combination: the fluorine exerts a moderate electron-withdrawing inductive effect that acidifies the carboxylic acid relative to the non-fluorinated parent, while the hydroxymethyl group simultaneously provides an additional hydrogen-bond donor and a synthetic handle absent in simpler 3-fluorocyclobutanecarboxylic acid [2]. Generic substitution with 3-fluorocyclobutanecarboxylic acid (lacking -CH₂OH) sacrifices derivatization capacity, while substitution with 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (lacking -F) alters both pKa and metabolic stability. The quantitative differentiation evidence below establishes that these properties are not interchangeable.

Quantitative Differentiation Evidence: 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid vs. Closest Analogs


pKa Modulation: Intermediate Acidity Between Non-Fluorinated and Gem-Difluorinated Analogs

The predicted pKa of 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is 4.09±0.40, which lies between the predicted pKa of the non-fluorinated 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (~4.5–4.7 estimated from structurally analogous cyclobutanecarboxylic acids) and the predicted pKa of 3,3-difluorocyclobutane-1-carboxylic acid (3.63±0.40) [1]. The measured pKa of the related 3-fluorocyclobutanecarboxylic acid (lacking -CH₂OH) is reported as ~4.21 (predicted) [2]. This gradation is mechanistically consistent with the inductive electron-withdrawing effect of the fluorine substituent(s), where each additional fluorine further stabilizes the carboxylate conjugate base [3].

pKa acid dissociation constant electron-withdrawing effect carboxylic acid acidity medicinal chemistry optimization

Lipophilicity Balance: The Hydroxymethyl Group Offsets Fluorine-Driven LogP Increase

3-Fluorocyclobutanecarboxylic acid (lacking -CH₂OH) has a measured/predicted LogP of 0.8191 [1]. In contrast, 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (lacking -F) has an XLogP3 of −0.2 [2]. The 3,3-difluorocyclobutane-1-carboxylic acid comparator (lacking -CH₂OH) has a LogP of 0.09 [3]. While the experimental LogP of 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has not been published in peer-reviewed form, the structural logic and class trends indicate that the hydroxymethyl group partially counterbalances the lipophilicity-enhancing effect of the fluorine atom, yielding a LogP value intermediate between the two mono-substituted extremes. This balanced profile is consistent with general medicinal chemistry principles: the fluorine atom provides metabolic stability and moderate lipophilicity, while the hydroxymethyl group introduces polarity that improves aqueous solubility [4].

LogP lipophilicity hydrogen bonding ADME drug-likeness

Hydrogen Bonding Capacity: Dual Donor/Acceptor Profile Distinct from All Common Analogs

The target compound possesses 2 hydrogen bond donors (carboxylic acid -OH, hydroxymethyl -OH) and 4 hydrogen bond acceptors (carbonyl O, hydroxyl O, fluorine, and the hydroxymethyl O), with a topological polar surface area (TPSA) estimated at 57.5–66.8 Ų . In comparison, 3-fluorocyclobutanecarboxylic acid has only 1 HBD and 2 HBA (TPSA 37.3 Ų), while 3-(hydroxymethyl)cyclobutane-1-carboxylic acid has 2 HBD and 3 HBA (TPSA 57.5 Ų) [1]. The 3,3-difluorocyclobutane-1-carboxylic acid has 1 HBD and 4 HBA (TPSA 37.3 Ų) [2]. The target compound is unique among these comparators in simultaneously providing two hydrogen bond donor sites (enabling bidirectional H-bond interactions with biological targets) and four acceptor sites, with the fluorine serving as a weak H-bond acceptor that can participate in orthogonal C–F···H–X interactions increasingly recognized as important in protein-ligand binding [3].

hydrogen bond donor hydrogen bond acceptor topological polar surface area pharmacophore solubility permeability

Synthetic Versatility: The Hydroxymethyl Group as a Divergent Derivatization Handle Absent in Simpler 3-Fluorocyclobutane Building Blocks

The hydroxymethyl (-CH₂OH) group at the 3-position is the critical differentiator that elevates 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid from a simple end-product to a versatile intermediate. This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a halide (enabling nucleophilic displacement to amines, thiols, ethers), transformed to a sulfonyl chloride, or used directly in Mitsunobu and esterification reactions. In the landmark 2024 EurJOC study on 2- and 3-fluorocyclobutane building blocks, 3-fluorocyclobutanecarboxylic acid served as the key intermediate from which alcohols, amines, bromides, thiols, and sulfonyl chlorides were derived through further functional group transformations [1]. The target compound, with the -CH₂OH group pre-installed at the geminal position to fluorine, eliminates one synthetic step relative to routes starting from 3-fluorocyclobutanecarboxylic acid that require C-H oxidation or homologation to introduce the oxygenated handle. The comprehensive synthesis of α-fluoroalkyl-substituted cyclobutane building blocks, including CH₂F-substituted derivatives, further validates that geminally functionalized cyclobutanes with both fluorine and an oxygenated substituent are emerging as a distinct and valued compound class in medicinal chemistry .

building block derivatization hydroxymethyl handle medicinal chemistry library synthesis late-stage functionalization

Metabolic Stability Advantage: Fluorocyclobutyl Motif Demonstrates >95% Stability in Hepatocyte and Plasma Assays

The fluorocyclobutyl motif has been directly evaluated for metabolic stability. A study investigating fluorinated cycloalkyl groups using a tyrosine model system demonstrated that trans-3-fluorocyclobutanol (FCB)-derived constructs, specifically cis-(3-fluorocyclobutyl)-tyrosine (3FCBT), exhibited very high stability in both rat hepatocytes (>95%) and human plasma (>95%) [1]. This finding is mechanistically consistent with the broader understanding that fluorine substitution at metabolically labile positions blocks cytochrome P450-mediated oxidation [2]. While the target compound itself has not been subjected to identical metabolic stability assays, the presence of the fluorine atom at the 3-position—the same position shown to confer stability in the 3FCBT construct—provides strong class-level evidence that 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid will be significantly more stable than its non-fluorinated analog 3-(hydroxymethyl)cyclobutane-1-carboxylic acid, where the C–H bond at C-3 remains susceptible to metabolic oxidation. Additionally, a comparative study of gem-difluorinated cycloalkanes versus non-fluorinated counterparts found that gem-difluorination either did not affect or slightly improved metabolic stability of model derivatives [3]. By extension, monofluorination at the 3-position is expected to provide a meaningful—though potentially less pronounced—stability benefit.

metabolic stability fluorocyclobutane hepatocyte stability plasma stability PET tracer in vitro ADME

Patent-Cited Relevance as a Precursor for 18F-Labeled PET Radiopharmaceuticals

US Patent 9,107,964 B2 (US20140364620A1), assigned to NIHON MEDI-PHYSICS CO., LTD. and HOKKAIDO UNIVERSITY, explicitly claims radioactive fluorine-labeled compounds of formula (1) wherein R1 denotes a hydrogen atom, a methyl group, or a hydroxymethyl group [1]. This patent, entitled 'Radioactive fluorine-labeled compound,' establishes the hydroxymethyl-substituted fluorocyclobutane scaffold—the exact structural class to which 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid belongs—as a privileged architecture for developing 18F-labeled PET tracers. While the patent claims focus on amino acid derivatives (analogous to the clinically validated 18F-fluciclovine / FACBC tracer), the carboxylic acid form with the 3-fluoro-3-(hydroxymethyl) substitution pattern serves as the logical synthetic precursor to these radiolabeled compounds. 18F-Fluciclovine (anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid) is an FDA-approved PET tracer for prostate cancer imaging [2], and the target compound's structural homology—bearing the 3-fluoro substituent and the carboxylic acid function at the 1-position—positions it as a direct synthetic entry point into this therapeutically validated chemical space. In contrast, simpler analogs such as 3-fluorocyclobutanecarboxylic acid lack the hydroxymethyl group that is explicitly claimed in the patent as a key structural variable (R1 = CH₂OH).

PET imaging fluorine-18 radiopharmaceutical precursor prosthetic group FACBC fluciclovine

Priority Application Scenarios for 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced pKa (4.09) and Intermediate Lipophilicity

When a drug discovery program identifies that the lead series requires a cyclobutane-1-carboxylic acid with a pKa in the 4.0–4.5 range to balance ionization state at physiological pH, 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (predicted pKa 4.09) offers a more optimal ionization profile than 3,3-difluorocyclobutane-1-carboxylic acid (pKa ~3.63, which would be >99% ionized at pH 7.4, potentially limiting passive membrane permeability) or the non-fluorinated parent (pKa ~4.8, with a higher fraction of the neutral species but lacking metabolic protection) . Its balanced lipophilicity, intermediate between the high-LogP 3-fluorocyclobutanecarboxylic acid (0.82) and the low-LogP 3-(hydroxymethyl) analog (−0.2), positions this compound as the preferred choice when both permeability and aqueous solubility are required [1].

Diversity-Oriented Synthesis and Parallel Library Construction from a Single Multi-Handle Building Block

For medicinal chemistry groups building cyclobutane-based compound libraries, the target compound's three orthogonal functional handles (carboxylic acid, primary alcohol, and metabolically stabilizing fluorine) enable divergent synthesis from a single starting material. The -CH₂OH group can be independently oxidized, halogenated, or sulfonylated while the carboxylic acid is orthogonally protected, enabling rapid generation of amine, ether, thioether, and sulfonamide analogs without introducing the oxygen functionality de novo—a process that the 2024 EurJOC study on fluorocyclobutane building blocks showed requires multiple synthetic steps when starting from the simpler 3-fluorocyclobutanecarboxylic acid [2]. This scenario is particularly compelling for fragment-based drug discovery and DNA-encoded library (DEL) synthesis where maximizing chemical diversity from minimal starting materials is paramount.

PET Tracer Precursor Development for 18F-Labeled Fluorocyclobutane Radiopharmaceuticals

Radiopharmaceutical chemistry groups developing next-generation 18F-labeled PET tracers based on the fluorocyclobutane scaffold can utilize 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid as a direct precursor to hydroxymethyl-substituted fluorocyclobutane derivatives claimed in US Patent 9,107,964 B2 [3]. The compound's structural alignment with the patent's R1 = CH₂OH embodiment—combined with the established metabolic stability of fluorocyclobutyl constructs (>95% in hepatocytes and plasma) [4]—makes it a strategically valuable procurement choice for tracer development programs seeking to expand beyond the clinically approved 18F-fluciclovine scaffold into more functionally diverse imaging agents that retain the favorable stability profile of the fluorocyclobutane core.

Conformationally Restricted Bioisostere of γ-Hydroxybutyric Acid (GHB) for Neuroscience Target Engagement

The 1,3-disubstituted cyclobutane scaffold has been explicitly developed as a conformationally restricted analog of γ-hydroxybutyric acid (GHB) and γ-aminobutyric acid (GABA), important neurotransmitters [5]. The target compound, with its carboxylic acid at C-1 and the fluorohydroxymethyl substituent at C-3, is a direct structural analog of GHB wherein the flexible three-carbon chain is locked into the cyclobutane ring conformation. The fluorine atom provides both metabolic stabilization at the oxidation-prone C-3 position and a 19F NMR handle for conformational and binding studies—features absent in the non-fluorinated 3-(hydroxymethyl)cyclobutane-1-carboxylic acid. This application scenario is particularly relevant for neuroscience drug discovery programs targeting GHB receptors, GABA transporters, or related CNS targets where conformational restriction is a validated strategy for improving selectivity.

Quote Request

Request a Quote for 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.